3-Tert-butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid
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Overview
Description
3-Tert-butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a phenyl group attached to the thiophene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid typically involves multiple steps. One common method starts with the thiophene ring, which is functionalized with a phenyl group at the 5-position. The amino group is then introduced at the 3-position, followed by the addition of the Boc protecting group. The carboxylic acid group is introduced at the 2-position through various synthetic routes, such as oxidation or carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and optimized reaction conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
3-Tert-butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Tert-butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, allowing for selective modifications of other functional groups. The thiophene ring can participate in various chemical reactions, contributing to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butoxycarbonylamino-5-tert-butylthiophene-2-carboxylic acid
- 3-Tert-butoxycarbonylamino-5-methylthiophene-2-carboxylic acid
Uniqueness
Properties
CAS No. |
688763-37-3 |
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Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO4S/c1-16(2,3)21-15(20)17-11-9-12(22-13(11)14(18)19)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
HVQKCAFYNPVEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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